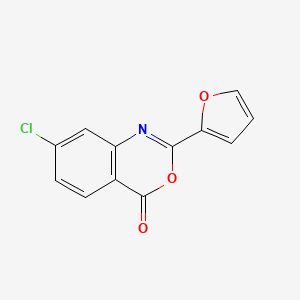![molecular formula C18H12F3NO B5774838 N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5774838.png)
N-[2-(trifluoromethyl)phenyl]-2-naphthamide
説明
N-[2-(trifluoromethyl)phenyl]-2-naphthamide (TFM) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in the perception of pain, heat, and inflammation. In
科学的研究の応用
Intermolecular Interactions in Crystalline Derivatives
A study by Shukla et al. (2017) investigated the intermolecular interactions in a series of crystalline N-(substituted phenyl)-2-naphthamide derivatives. The research focused on the roles of C–H⋯π contacts in generating three-dimensional networks within these structures. This study is significant for understanding the molecular packing and interaction in crystalline forms of related compounds (Shukla et al., 2017).
Anticoagulant Screening
Nguyen and Ma (2017) synthesized N-(Aminoalkyl/amidino)phenyl Naphthalene-1-carboxamides and evaluated their anticoagulant effects in human plasma. This research offers insights into the potential medical applications of these compounds, particularly in blood coagulation management (Nguyen & Ma, 2017).
Synthesis and Characterization of Derivatives
Özer et al. (2009) synthesized and characterized a variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents. Their study provided detailed insights into the structural properties and potential applications of these derivatives in various scientific fields (Özer et al., 2009).
Effects on Aquatic Organisms
Qian et al. (2009) studied the effects of N-phenyl-2-naphthylamine, a compound similar in structure, on aquatic unicellular algae Chlorella vulgaris. This research highlighted the ecological impact and toxicity of such compounds in aquatic environments (Qian et al., 2009).
Use in Matrix-Assisted Laser Desorption/Ionization (MALDI)
Liu et al. (2018) developed N-phenyl-2-naphthylamine (PNA) as a novel matrix for analysis and in situ imaging of small molecules by MALDI-TOF MS. This application is crucial for biomedical research, demonstrating the utility of similar naphthamide compounds in analytical chemistry (Liu et al., 2018).
Synthesis of Polysubstituted Naphthalenes
Kiselyov (2001) reported a reaction involving (2-trifluoromethyl)phenyl acetic acid derivatives, leading to the synthesis of polysubstituted naphthalenes. This synthesis pathway may offer insights into creating similar naphthamide compounds for various applications (Kiselyov, 2001).
Aggregation-Induced Emission in Derivatives
Sakram et al. (2019) synthesized and evaluated the antimicrobial activities of naphthyridin-phthalazinone derivatives. Their research is relevant to understanding the biological activity and potential applications of naphthamide-related compounds in antimicrobial treatments (Sakram et al., 2019).
特性
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)15-7-3-4-8-16(15)22-17(23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMNFYUWLKAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)

![3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)

![N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5774820.png)
![1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5774828.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5774862.png)

